molecular formula C9H10ClNO2 B026281 3-Amino-3-(4-chlorophenyl)propanoic acid CAS No. 19947-39-8

3-Amino-3-(4-chlorophenyl)propanoic acid

Cat. No. B026281
Key on ui cas rn: 19947-39-8
M. Wt: 199.63 g/mol
InChI Key: BXGDBHAMTMMNTO-UHFFFAOYSA-N
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Patent
US06610882B2

Procedure details

9.6 g of 3-amino-3-(4-chlorophenyl)propionic acid are dissolved in 200 ml of dioxane and about 50 ml of 1N NaOH in order to reach pH=10.5-11.5. The medium is cooled to +5° C. and 6.34 ml of phenylacetyl chloride are then gradually added, while maintaining the mixture at pH=10.5-11.5 and at a temperature of between +5° C. and +10° C. Stirring is continued for 1 and a half hours and the medium is then concentrated to one-half before diluting with 500 ml of water. The resulting mixture is washed twice with EtOAc and then acidified to pH=1-2 by addition of 6N HCl. The solid is drained, washed with water and dried to give 14 g of the expected compound.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
6.34 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1)[CH2:3][C:4]([OH:6])=[O:5].[OH-].[Na+].[C:16]1([CH2:22][C:23](Cl)=[O:24])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>O1CCOCC1>[Cl:13][C:10]1[CH:9]=[CH:8][C:7]([CH:2]([NH:1][C:23](=[O:24])[CH2:22][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:3][C:4]([OH:6])=[O:5])=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
NC(CC(=O)O)C1=CC=C(C=C1)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
6.34 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The medium is cooled to +5° C.
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the mixture at pH=10.5-11.5
CUSTOM
Type
CUSTOM
Details
at a temperature of between +5° C. and +10° C
CUSTOM
Type
CUSTOM
Details
is continued for 1 and a half hours
CONCENTRATION
Type
CONCENTRATION
Details
the medium is then concentrated to one-half
ADDITION
Type
ADDITION
Details
before diluting with 500 ml of water
WASH
Type
WASH
Details
The resulting mixture is washed twice with EtOAc
ADDITION
Type
ADDITION
Details
acidified to pH=1-2 by addition of 6N HCl
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(CC(=O)O)NC(CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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